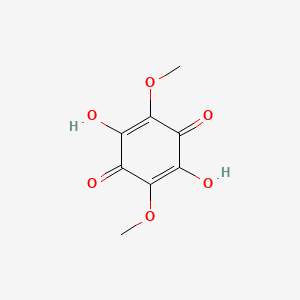
2,5-Dihydroxy-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dihydroxy-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione is a chemical compound with the molecular formula C8H8O6 It is a derivative of benzoquinone and is known for its unique structural features, which include two hydroxyl groups and two methoxy groups attached to a cyclohexa-2,5-diene-1,4-dione ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione typically involves the methoxylation of 2,5-dihydroxy-1,4-benzoquinone. One common method includes reacting 2,5-dihydroxy-1,4-benzoquinone with methanol under alkaline conditions. The reaction is usually catalyzed by a base, such as sodium hydroxide, and requires heating and stirring to proceed efficiently .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dihydroxy-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in hydroquinones.
Aplicaciones Científicas De Investigación
2,5-Dihydroxy-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in redox reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Dihydroxy-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione involves its redox properties. The compound can undergo oxidation and reduction reactions, which are crucial for its biological and chemical activities. It acts as a source of reducing equivalents for the regeneration of Fe2+ and H2O2 in certain biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dihydroxy-1,4-benzoquinone: Similar in structure but lacks the methoxy groups.
2,6-Dimethoxy-1,4-benzoquinone: Similar but with methoxy groups at different positions.
2,5-Dimethoxy-1,4-benzoquinone: Similar but lacks the hydroxyl groups.
Propiedades
Número CAS |
62267-71-4 |
|---|---|
Fórmula molecular |
C8H8O6 |
Peso molecular |
200.14 g/mol |
Nombre IUPAC |
2,5-dihydroxy-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H8O6/c1-13-7-3(9)5(11)8(14-2)6(12)4(7)10/h9,12H,1-2H3 |
Clave InChI |
BOEZUCUORQCPJY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=O)C(=C(C1=O)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Propyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13945431.png)


![2-{2-[4-(2-Methylpropyl)phenyl]propanamido}benzoic acid](/img/structure/B13945445.png)

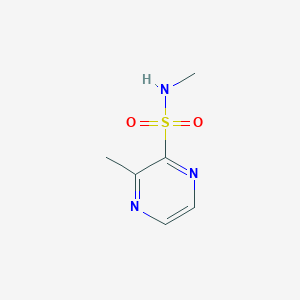
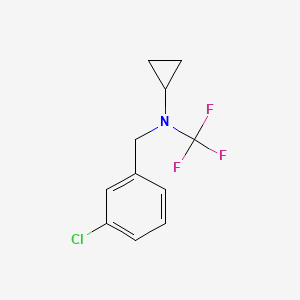

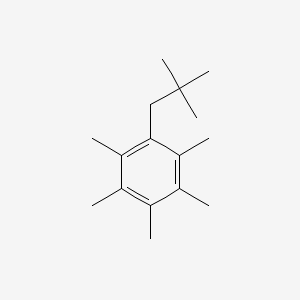
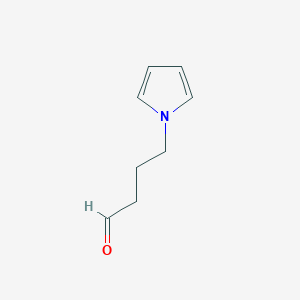
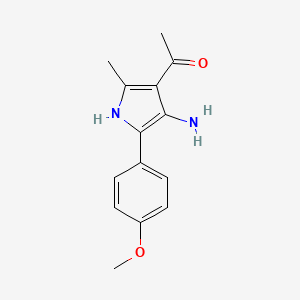

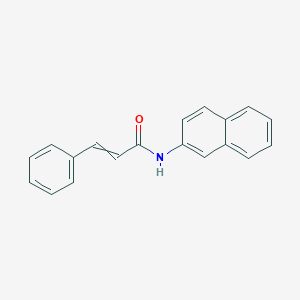
![1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]-](/img/structure/B13945495.png)
